molecular formula C18H20Cl2N2O4S B2828238 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-83-6

1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2828238
CAS No.: 2058890-83-6
M. Wt: 431.33
InChI Key: WDJQEDDUEAECJC-UHFFFAOYSA-N
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Description

This compound is a bicyclic sulfonamide derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety. Its structure includes an 8-azabicyclo[3.2.1]octane core substituted with a 2,4-dichloro-5-methylphenylsulfonyl group and a pyrrolidine-2,5-dione at the 3-position.

Properties

IUPAC Name

1-[8-(2,4-dichloro-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-10-6-16(15(20)9-14(10)19)27(25,26)22-11-2-3-12(22)8-13(7-11)21-17(23)4-5-18(21)24/h6,9,11-13H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJQEDDUEAECJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the bicyclic octane ring system through a Diels-Alder reaction.
  • Introduction of the pyrrolidine-2,5-dione moiety via a cyclization reaction.
  • Substitution with the dichloromethylphenylsulfonyl group using sulfonylation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Sulfonamides

Compound 4 from Amanita hemibaphasubsp.javanica () shares functional similarities as a sulfonamide derivative. Key comparisons include:

Property Target Compound Compound 4 ()
Core Structure 8-azabicyclo[3.2.1]octane + succinimide Fatty acid derivative + sulfonamide
Antibacterial Activity Not reported 80.5% inhibition vs. H. pylori
MIC₅₀ N/A 72 µM (vs. H. pylori strain 51)

Natural Sulfur-Containing Bioactives

Sulforaphane (), a glucosinolate-derived compound in broccoli, also contains sulfur but differs mechanistically. While sulforaphane modulates antioxidant pathways and inhibits cartilage-degrading enzymes (e.g., MMP-13), the target compound’s sulfonamide group may target bacterial enzymes or neurological receptors.

Property Target Compound Sulforaphane ()
Bioactivity Hypothesized enzyme inhibition Antioxidant, anti-osteoarthritic
Structural Motif Synthetic sulfonamide Natural isothiocyanate
Therapeutic Potential Antimicrobial/neurological Chronic disease prevention

Research Findings and Limitations

  • Antimicrobial Gaps : Compound 4 () demonstrates potent H. pylori inhibition, but the target compound’s activity remains unverified. Structural rigidity in the azabicyclo core could reduce bacterial resistance compared to natural fatty acid derivatives .
  • Synthetic vs. Natural : Unlike sulforaphane (), the target compound’s synthetic design allows for precise stereochemical control, which is advantageous for drug development but may lack the broad-spectrum safety profile of natural products.

Biological Activity

Structure and Properties

The compound features a bicyclic structure with a pyrrolidine moiety and a sulfonyl group attached to a dichlorophenyl ring. Its unique structural characteristics contribute to its biological activity, making it an interesting subject for pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exhibit significant antimicrobial properties. For instance, various synthesized piperidine derivatives have shown potent activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . This suggests that the sulfonamide and bicyclic components may enhance antimicrobial efficacy.

Cytotoxicity and Cancer Research

The cytotoxic effects of related pyrrolidine derivatives have been evaluated in cancer cell lines. One study reported that pyrrolidine dithiocarbamate (a structural analog) exhibited dose-dependent cytotoxicity against small-cell lung cancer (SCLC) cell lines, indicating potential for use in cancer therapy . The mechanism involved cell cycle arrest and increased reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds with similar structures. Pyrrolidine derivatives have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation can lead to increased expression of heme oxygenase-1 and reduced lipid peroxidation, suggesting a protective effect against neurodegenerative conditions like Alzheimer's disease .

Inhibition of NF-κB Signaling

Research indicates that certain pyrrolidine compounds can inhibit the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition has been linked to reduced inflammatory responses in models of acute lung injury induced by lipopolysaccharides (LPS). The administration of these compounds led to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

Modulation of Oxidative Stress

The ability of these compounds to modulate oxidative stress is significant. By enhancing antioxidant defenses through Nrf2 activation, they may counteract oxidative damage in various tissues, providing a therapeutic avenue for diseases characterized by oxidative stress .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, several synthesized derivatives were tested for their antimicrobial efficacy against standard bacterial strains. The results demonstrated that specific modifications on the benzhydryl and sulfonamide rings significantly influenced the antibacterial activity .

CompoundActivity Against Xanthomonas axonopodisActivity Against Ralstonia solanacearum
Compound AHighModerate
Compound BModerateHigh
Compound CLowLow

Study 2: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of pyrrolidine dithiocarbamate on SCLC cell lines. The findings revealed a notable increase in apoptosis markers in treated cells compared to controls.

Cell LineIC50 (µM)Apoptosis Rate (%)
NCI-H1961070
NCI-H8892530

Q & A

Basic Synthesis Methodology

Q: What are the critical steps in synthesizing 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione? A: The synthesis involves three key stages:

Core formation : Construction of the bicyclo[3.2.1]octane scaffold via intramolecular cyclization, often using nortropinone derivatives as intermediates .

Sulfonylation : Regioselective introduction of the 2,4-dichloro-5-methylphenylsulfonyl group under anhydrous conditions (e.g., DMF, K₂CO₃, 100°C) .

Pyrrolidine-2,5-dione coupling : Amide bond formation or nucleophilic substitution to attach the dione moiety, followed by purification via column chromatography or recrystallization .
Critical considerations: Strict temperature control during sulfonylation prevents decomposition, while chiral resolution ensures stereochemical fidelity (1R,5S configuration) .

Advanced Synthetic Optimization

Q: How can researchers optimize reaction yields while minimizing side-product formation? A: Implement Design of Experiments (DoE) methodologies:

  • Use factorial designs (e.g., 2^k or Box-Behnken) to evaluate interactions between variables (temperature, solvent polarity, catalyst loading).
  • For sulfonylation, optimize stoichiometry of the sulfonyl chloride and base to reduce di-sulfonylated byproducts .
  • Response Surface Methodology (RSM) identifies non-linear relationships; e.g., solvent polarity (logP) vs. bicyclic core solubility .
    Case study: A Central Composite Design reduced reaction time by 40% while maintaining >90% purity .

Basic Characterization Techniques

Q: Which analytical methods are essential for structural validation? A:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonyl group position) and stereochemistry (axial vs. equatorial substituents in the bicyclic system). 2D techniques (COSY, NOESY) resolve spatial proximity .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular formula (C₁₉H₂₁Cl₂N₂O₄S, [M+H]⁺ = 435.0568) .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., dihedral angles between bicyclic core and aryl sulfonyl groups) .

Advanced Bioactivity Analysis

Q: What experimental approaches elucidate interactions with nicotinic acetylcholine receptors (nAChRs)? A:

  • Radioligand Binding Assays : Competitive displacement of [³H]-epibatidine quantifies affinity (Kᵢ) for α4β2 or α7 nAChR subtypes .
  • Electrophysiology : Patch-clamp studies on HEK293 cells expressing recombinant nAChRs assess functional modulation (agonist/antagonist activity) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, validated by site-directed mutagenesis of key residues (e.g., TrpB in the ligand-binding pocket) .
    Note: Discrepancies between computational and experimental data may indicate allosteric binding modes .

Data Contradiction Resolution

Q: How to address conflicting solubility data across studies? A:

  • Standardize Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and pH buffers (e.g., PBS for physiological conditions) .
  • Polymorph Screening : Characterize solid-state forms via PXRD and DSC to identify metastable polymorphs with varying solubility .
  • Hansen Solubility Parameters : Predict solubility in solvent blends (δD, δP, δH) to reconcile discrepancies .
    Example: A study resolved a 10-fold solubility variation by identifying a hydrate form with lower kinetic solubility .

Advanced Mechanistic Studies

Q: How to investigate the compound’s metabolic stability in vitro? A:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH to assess Phase I metabolism. LC-MS/MS identifies metabolites (e.g., hydroxylation at the bicyclic core) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
  • Stability in Plasma : Quantify degradation half-life (t₁/₂) in plasma at 37°C to predict in vivo clearance .

Stereochemical Purity Assurance

Q: What strategies ensure stereochemical integrity during scale-up? A:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA gradients to resolve enantiomers .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm (1R,5S) configuration .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclic core formation to enforce stereocontrol .

Toxicity Profiling

Q: What in vitro models assess preliminary toxicity? A:

  • MTT Assay : Measure viability in HepG2 cells after 48-hour exposure (IC₅₀ determination) .
  • hERG Inhibition : Patch-clamp on HEK293-hERG cells to evaluate cardiac liability (IC₅₀ < 10 μM indicates high risk) .
  • Ames Test : Screen for mutagenicity using Salmonella TA98/TA100 strains ± metabolic activation .

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